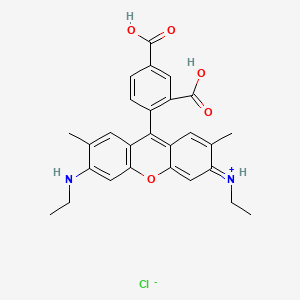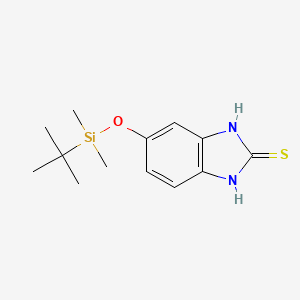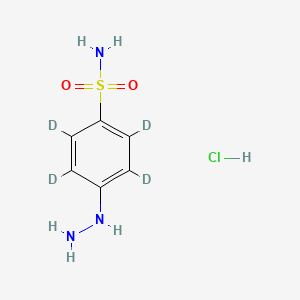
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride
Overview
Description
“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug . It has the molecular formula C6H10ClN3O2S .
Molecular Structure Analysis
The molecular structure of “(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” can be represented by the SMILES stringCl.NNc1ccc(cc1)S(N)(=O)=O . Its molecular weight is 223.68 . Physical And Chemical Properties Analysis
“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a solid compound . It is soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride has been utilized in the synthesis of pyrazole derivatives showing antimicrobial activities. For instance, Sharshira and Hamada (2012) demonstrated its use in synthesizing pyrazole-1-sulphonamides with moderate antimicrobial activity against various bacteria and fungi. This compound was reacted with (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones in acetic acid, leading to hydrazones, which were further treated to yield the desired pyrazoles (Sharshira & Hamada, 2012).
Similarly, Azab et al. (2013) focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety with antibacterial properties. The precursor involving (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride was reacted with various active methylene compounds, leading to the formation of pyran, pyridine, and pyridazine derivatives, among others. These compounds exhibited significant antibacterial activities, highlighting the role of (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Biological and Environmental Applications
Another study by Zhu et al. (2019) developed a fluorescent probe for detecting hydrazine in biological and environmental samples. Although this study doesn't directly involve (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride , it indicates the growing interest in hydrazine derivatives for various scientific applications, including environmental monitoring and biological imaging (Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydrazinylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H/i1D,2D,3D,4D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-FOMJDCLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN)[2H])[2H])S(=O)(=O)N)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


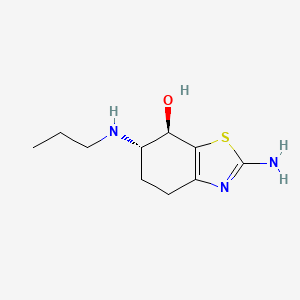
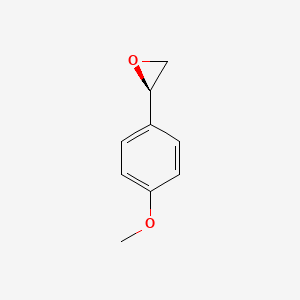
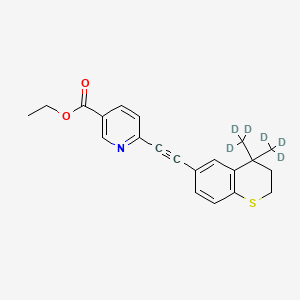
![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)
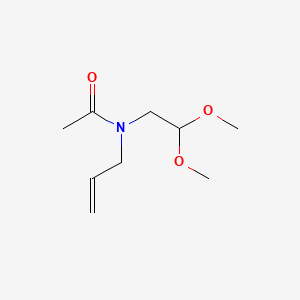
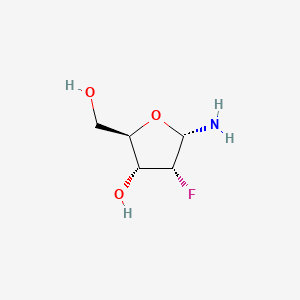
![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
